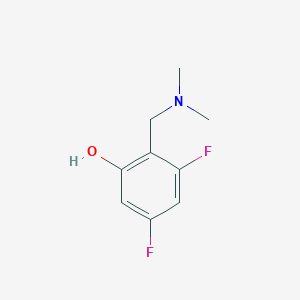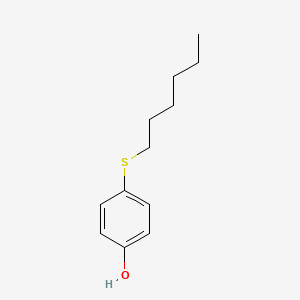
4-Hexylthiophenol
説明
4-Hexylthiophenol (4-HTP) is a synthetic organic compound that is widely used in scientific research due to its unique properties. It is a thiol-containing heterocyclic compound with a sulfur-containing six-membered ring system. 4-HTP is considered to be a versatile compound as it can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects.
科学的研究の応用
4-Hexylthiophenol is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects. For example, 4-Hexylthiophenol has been used in the synthesis of the anti-cancer drug paclitaxel and the antifungal drug itraconazole. It has also been used in the production of polymers, such as polyurethane and polyethylene. In addition, 4-Hexylthiophenol has been used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme cyclooxygenase and its ability to modulate the activity of neurotransmitters.
作用機序
The mechanism of action of 4-Hexylthiophenol is not fully understood, but it is believed to be related to its ability to modulate the activity of neurotransmitters. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, 4-Hexylthiophenol has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hexylthiophenol are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, 4-Hexylthiophenol has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 4-Hexylthiophenol in lab experiments include its relatively easy synthesis, its versatility, and its ability to modulate the activity of neurotransmitters. However, there are some limitations to using 4-Hexylthiophenol in lab experiments. For example, it is a synthetic compound, so it may not be as effective as natural compounds. In addition, it is not approved for human or animal consumption, so it should not be used in experiments involving humans or animals.
将来の方向性
There are a number of potential future directions for 4-Hexylthiophenol research. These include further investigation into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use in the synthesis of new drugs. In addition, further research could be done to determine the exact mechanism of action of 4-Hexylthiophenol and to identify new applications for the compound. Finally, further research could be done to explore the safety and efficacy of 4-Hexylthiophenol for human and animal consumption.
特性
IUPAC Name |
4-hexylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZQGAOQDAACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexylthio)phenol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




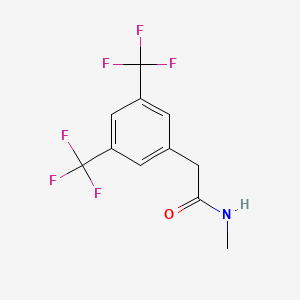
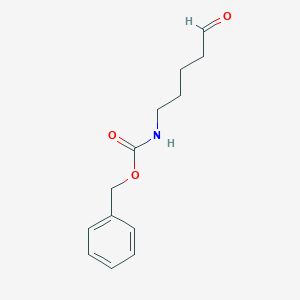


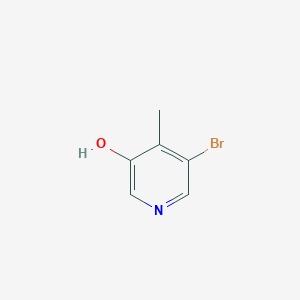

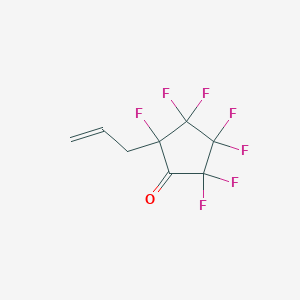

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)

